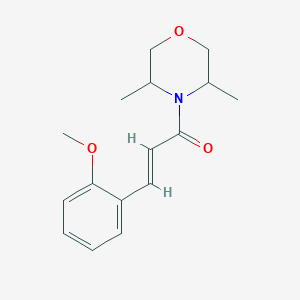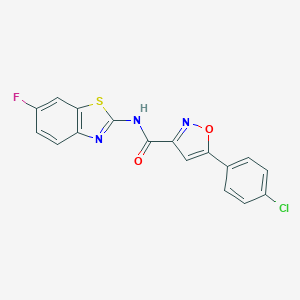![molecular formula C25H34N2O3 B253726 2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B253726.png)
2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as BDF-8634 and has been found to exhibit a wide range of pharmacological properties that make it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and pain pathways.
Biochemical and Physiological Effects:
2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its wide range of pharmacological properties. This makes it a versatile compound that can be used in a variety of different studies. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are many potential future directions for research on 2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, in order to better understand how it works at the molecular level.
2. Investigation of the potential use of this compound in the treatment of various types of cancer, including breast cancer, prostate cancer, and lung cancer.
3. Studies on the potential use of this compound as an analgesic, in order to develop new pain medications with fewer side effects than current treatments.
4. Investigation of the potential use of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
Conclusion:
In conclusion, 2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide is a promising compound that has been extensively studied for its potential applications in the field of medicine. Although its mechanism of action is not fully understood, it has been found to exhibit a wide range of pharmacological properties that make it a versatile compound for use in lab experiments. Further research is needed to fully understand the potential applications of this compound, but it is clear that it holds great promise for the development of new drugs and treatments.
Métodos De Síntesis
The synthesis of 2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide involves the reaction of 4-(dimethylamino)benzaldehyde with 2-(butoxymethyl)tetrahydrofuran in the presence of a catalyst. The resulting product is then treated with benzoyl chloride to obtain the final compound.
Aplicaciones Científicas De Investigación
2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects.
Propiedades
Nombre del producto |
2-butoxy-N-[4-(dimethylamino)benzyl]-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
Fórmula molecular |
C25H34N2O3 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
2-butoxy-N-[[4-(dimethylamino)phenyl]methyl]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C25H34N2O3/c1-4-5-16-30-24-11-7-6-10-23(24)25(28)27(19-22-9-8-17-29-22)18-20-12-14-21(15-13-20)26(2)3/h6-7,10-15,22H,4-5,8-9,16-19H2,1-3H3 |
Clave InChI |
KVYYMWMQSDXWDH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C(=O)N(CC2CCCO2)CC3=CC=C(C=C3)N(C)C |
SMILES canónico |
CCCCOC1=CC=CC=C1C(=O)N(CC2CCCO2)CC3=CC=C(C=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B253648.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B253649.png)
![3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one](/img/structure/B253651.png)

![2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B253653.png)

![1-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253655.png)

![N-[5-(allylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-ethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253661.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253663.png)

![N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B253668.png)